molecular formula C14H28O B3053655 2,4-DI-Tert-butylcyclohexanol CAS No. 55030-25-6

2,4-DI-Tert-butylcyclohexanol

Cat. No.: B3053655
CAS No.: 55030-25-6
M. Wt: 212.37 g/mol
InChI Key: CBQDYDCHZZWCRJ-UHFFFAOYSA-N
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Description

Contextualization of Cyclohexanols in Organic Chemistry

Cyclohexanols are a fundamental class of organic compounds characterized by a hydroxyl group (-OH) attached to a cyclohexane (B81311) ring. Their chemistry is a cornerstone of organic synthesis and stereochemistry. The cyclohexane ring is not planar but exists predominantly in a chair conformation to minimize angular and torsional strain. This conformation gives rise to two distinct types of substituent positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). The interplay between these positions and the nature of the substituents dictates the molecule's stability, reactivity, and physical properties. Substituted cyclohexanols, in particular, serve as crucial intermediates in the synthesis of pharmaceuticals, fragrances, and advanced materials. sigmaaldrich.com

Significance of Sterically Hindered Cyclohexanol (B46403) Architectures

The introduction of bulky substituents, such as the tert-butyl group, onto the cyclohexanol ring creates what is known as a sterically hindered architecture. A tert-butyl group is conformationally demanding and strongly prefers an equatorial position to avoid significant steric strain (A-value of ~5 kcal/mol) that would arise from 1,3-diaxial interactions in an axial position. This preference is so strong that it effectively "locks" the conformation of the cyclohexane ring.

This conformational locking is a powerful tool in stereochemical studies and in directing the outcome of chemical reactions. For instance, in 4-tert-butylcyclohexanol (B146172), the tert-butyl group's unwavering preference for the equatorial position allows for the definitive study of the reactivity of the axial versus the equatorial hydroxyl group in the corresponding cis and trans isomers. wpmucdn.com This principle of steric hindrance is fundamental to designing molecules with specific three-dimensional shapes and reactivities, which is a key aspect of modern drug design and catalyst development.

Overview of 2,4-DI-Tert-butylcyclohexanol in Contemporary Academic Research

Direct and extensive academic research focused solely on this compound is notably limited. However, the compound is of interest due to its highly sterically hindered nature, arising from the presence of two bulky tert-butyl groups. Its synthesis and properties are primarily understood in the context of the hydrogenation of its precursor, 2,4-di-tert-butylphenol (B135424). prepchem.com

The precursor, 2,4-di-tert-butylphenol, is a well-studied compound used as an antioxidant and a starting material for various chemical syntheses. nih.govnist.gov Research on 2,4-di-tert-butylphenol has shown its presence in various natural sources and has explored its biological activities. nih.govresearchgate.net The synthesis of this compound is achieved through the hydrogenation of 2,4-di-tert-butylphenol. prepchem.com This reaction can be catalyzed by various metal catalysts, such as nickel, and typically proceeds at elevated temperatures and pressures. prepchem.com The reduction of the corresponding ketone, 2,4-di-tert-butylcyclohexanone (B78126), can also yield this compound. The stereochemical outcome of these reactions (the ratio of cis to trans isomers) is of significant academic interest, as it provides insights into the directing effects of the bulky tert-butyl groups.

Chemical Properties and Synthesis

The synthesis of this compound primarily proceeds via the hydrogenation of 2,4-di-tert-butylphenol. This process involves the reduction of the aromatic ring to a cyclohexane ring. The reaction is typically carried out using a nickel catalyst, often at temperatures ranging from 140°C to 230°C and under hydrogen pressure. prepchem.com The reaction can be performed with or without a solvent; alcohols like methanol (B129727) or hydrocarbons such as hexane (B92381) are suitable solvents. prepchem.com

The reduction of the intermediate ketone, 2,4-di-tert-butylcyclohexanone, is another synthetic route. This ketone can be prepared by the oxidation of this compound. prepchem.com The stereoselectivity of the reduction of 2,4-di-tert-butylcyclohexanone is a key aspect, as it leads to the formation of different stereoisomers of this compound. The choice of reducing agent and reaction conditions can influence the ratio of the resulting cis and trans isomers.

Stereoisomers and Conformational Analysis

Due to the presence of two chiral centers on the cyclohexane ring (at carbons 1 and 2, and 1 and 4), this compound can exist as several stereoisomers. The relationship between the hydroxyl group and the tert-butyl groups can be cis or trans. The conformational analysis of these isomers is dominated by the strong preference of the large tert-butyl groups to occupy equatorial positions to minimize steric strain.

In the most stable chair conformations, it is expected that both tert-butyl groups will reside in equatorial positions. This would lead to two primary diastereomers: one with an equatorial hydroxyl group (all-equatorial) and one with an axial hydroxyl group. The relative stability of these diastereomers would be determined by the steric interactions involving the hydroxyl group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-ditert-butylcyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h10-12,15H,7-9H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQDYDCHZZWCRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(C(C1)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50338042
Record name 2,4-DI-TERT-BUTYLCYCLOHEXANOL
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55030-25-6
Record name 2,4-DI-TERT-BUTYLCYCLOHEXANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2,4 Di Tert Butylcyclohexanol and Analogues

Catalytic Hydrogenation Pathways

Catalytic hydrogenation represents a primary route for the synthesis of 2,4-di-tert-butylcyclohexanol and its analogues. The choice of starting material—either a phenolic precursor or a cyclohexanone (B45756) derivative—dictates the specific catalytic system and conditions required to achieve high yield and stereoselectivity.

Hydrogenation of Phenolic Precursors to Cyclohexanols

The direct hydrogenation of substituted phenols is an efficient method for producing the corresponding cyclohexanols. The stereochemical control of this reaction is a significant challenge, as multiple stereocenters can be formed in a single step.

Direct Hydrogenation of 2,4-Di-tert-butylphenol (B135424)

The synthesis of this compound can be accomplished through the direct hydrogenation of its phenolic precursor, 2,4-di-tert-butylphenol. googleapis.com This commercially available starting material can be effectively hydrogenated using a nickel catalyst. googleapis.com The reaction can be performed either without a solvent or in a solvent such as an alcohol (e.g., methanol) or a hydrocarbon (e.g., hexane). googleapis.com This process yields this compound, which can then be oxidized to the corresponding 2,4-di-tert-butylcyclohexanone (B78126) if desired. googleapis.com

Stereoselective Control in Alkylphenol Hydrogenation

Controlling the stereoselectivity during the hydrogenation of alkylphenols is crucial for obtaining specific isomers of cyclohexanol (B46403) derivatives. The choice of catalyst plays a pivotal role in determining the diastereomeric ratio of the product. Generally, transition-metal catalyzed hydrogenation of arenes tends to favor the formation of the all-cis configured products. acs.org This cis-selectivity is attributed to the substrate's uninterrupted coordination to the catalyst surface during the rapid hydrogenation process. acs.org

However, the stereochemical outcome can be switched. For instance, in the hydrogenation of phenol (B47542) derivatives, palladium-on-alumina catalysts can favor the formation of the more thermodynamically stable trans-diastereomers. acs.org Conversely, employing rhodium-based catalysts can invert this selectivity to produce the all-cis addition products. acs.org The stereoselectivity of 4-tert-butylphenol (B1678320) hydrogenation over a rhodium-on-carbon catalyst can also be influenced by the use of carbon dioxide as a solvent. researcher.life In the case of 2-tert-butylphenol, hydrogenation in the presence of a nickel/iron catalyst mixture and 2-tert-butylcyclohexyl acetate (B1210297) has been shown to produce 2-tert-butylcyclohexanol (B1585498) with a high cis-to-trans isomer ratio of up to 95:5. google.com

Table 1: Research Findings on Stereoselective Hydrogenation of Alkylphenol Analogues
SubstrateCatalytic SystemKey ConditionsMajor Product IsomerSource
Phenol DerivativesPalladium on Alumina (B75360)Standard hydrogenation conditionstrans-Cyclohexanols acs.org
Phenol DerivativesRhodium-based catalystStandard hydrogenation conditionscis-Cyclohexanols acs.org
4-tert-ButylphenolRhodium on CarbonCO₂ solventStereoselectivity is controlled researcher.life
2-tert-ButylphenolNickel/Iron catalyst mixturePresence of 2-tert-butylcyclohexyl acetatecis-2-tert-Butylcyclohexanol (up to 95:5 cis:trans) google.com

Reduction of Cyclohexanone Derivatives

An alternative and widely studied pathway to substituted cyclohexanols is the reduction of the corresponding cyclohexanone. This method offers distinct possibilities for stereochemical control based on the steric bulk of the reducing agent and the conformation of the cyclohexanone ring.

Reduction of 2,4-Di-tert-butylcyclohexanone to this compound

This compound can be synthesized by the reduction of 2,4-di-tert-butylcyclohexanone. This transformation can be achieved using hydrogen gas in the presence of a palladium catalyst. The reverse reaction, the oxidation of this compound to the ketone, is also well-established and can be carried out using oxidizing agents like Jones reagent. prepchem.com

Stereoselective Reductions (e.g., 4-tert-Butylcyclohexanone (B146137) to 4-tert-Butylcyclohexanol)

The reduction of 4-tert-butylcyclohexanone is a classic model system for studying the stereoselectivity of hydride addition to a conformationally locked cyclic ketone. The bulky tert-butyl group effectively locks the cyclohexane (B81311) ring in a chair conformation where it occupies an equatorial position, rendering the two faces of the carbonyl group sterically non-equivalent. wpmucdn.com The stereochemical outcome of the reduction depends on whether the hydride attacks from the less hindered axial direction or the more hindered equatorial direction.

Axial Attack: Small, unhindered reducing agents like sodium borohydride (B1222165) (NaBH₄) preferentially attack from the axial face. This pathway leads to the formation of the thermodynamically more stable trans-4-tert-butylcyclohexanol, where the hydroxyl group is in the equatorial position. tamu.eduthecatalyst.org

Equatorial Attack: Bulky reducing agents, such as L-Selectride (lithium tri-sec-butylborohydride), are sterically hindered from approaching the axial face by the axial hydrogens at the C-3 and C-5 positions. tamu.edu Consequently, they deliver the hydride from the equatorial face, resulting in the formation of the cis-4-tert-butylcyclohexanol, the thermodynamically less stable isomer with an axial hydroxyl group. tamu.eduorgsyn.orgorgsyn.org

Other methods have also been developed to achieve high cis-selectivity. The Meerwein-Ponndorf-Verley (MPV) reduction using zeolite beta (BEA) as a heterogeneous catalyst stereoselectively reduces 4-tert-butylcyclohexanone to the cis-alcohol. rsc.orgsci-hub.sersc.org Similarly, hydrogenation with specific rhodium or iridium catalysts can yield cis-rich products. orgsyn.orgorgsyn.org For example, reduction using a catalyst prepared from iridium tetrachloride and trimethyl phosphite (B83602) produces the cis-isomer in high yield. orgsyn.org

Table 2: Comparison of Stereoselective Reduction Methods for 4-tert-Butylcyclohexanone
Reducing Agent / Catalytic SystemProposed Hydride AttackMajor Product IsomerObserved Selectivity (cis:trans)Source
Sodium Borohydride (NaBH₄)Axialtrans-4-tert-ButylcyclohexanolMinority cis product tamu.eduthecatalyst.org
L-SelectrideEquatorialcis-4-tert-Butylcyclohexanol93-100% cis selectivity tamu.eduorgsyn.orgorgsyn.org
Zeolite BEA (MPV Reduction)Transition-state selectivity within zeolite porescis-4-tert-ButylcyclohexanolHigh cis selectivity rsc.orgrsc.org
Iridium Tetrachloride / Trimethyl PhosphiteNot specifiedcis-4-tert-ButylcyclohexanolEssentially pure cis isomer orgsyn.org
Rhodium-on-CarbonNot specifiedcis-4-tert-Butylcyclohexanol94% cis selectivity orgsyn.org
Isobornyloxyaluminum dichlorideNot specifiedcis-4-tert-Butylcyclohexanol80-92% cis isomer orgsyn.org
Application of Hydride Reducing Agents

The reduction of substituted cyclohexanones with hydride reagents is a cornerstone of organic synthesis, and the stereoselectivity of this transformation is heavily influenced by the steric bulk of the reagent. For the analogous and well-studied 4-tert-butylcyclohexanone, the choice of hydride reagent dictates the predominant formation of either the cis or trans isomer.

Small, unhindered hydride reagents, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), tend to favor axial attack on the carbonyl group. This leads to the formation of the thermodynamically more stable equatorial alcohol, the trans-isomer. In contrast, bulky hydride reagents, like lithium tri-sec-butylborohydride (L-Selectride®), encounter significant steric hindrance from the axial hydrogens at the C-3 and C-5 positions. Consequently, they preferentially attack from the equatorial face, yielding the less stable axial alcohol, the cis-isomer, as the major product. tamu.eduodinity.com

The principles observed for 4-tert-butylcyclohexanone are directly applicable to the reduction of 2,4-di-tert-butylcyclohexanone, where the steric environment is even more pronounced. The ratio of cis to trans isomers can be effectively controlled by the selection of the hydride reagent, as detailed in the table below.

Hydride ReagentSubstrateMajor Product IsomerProduct Ratio (trans:cis or cis:trans)Key Observation
Sodium Borohydride (NaBH₄)4-tert-butylcyclohexanonetrans2.4:1.0 (trans:cis)Favors the more stable equatorial alcohol via axial attack. odinity.com
Lithium Aluminum Hydride (LiAlH₄)4-tert-butylcyclohexanonetrans9.5:1.0 (trans:cis)Higher selectivity for the trans isomer compared to NaBH₄. odinity.com
L-Selectride®4-tert-butylcyclohexanonecis20:1.0 (cis:trans)Bulky reagent favors equatorial attack, yielding the axial alcohol. odinity.com

Biocatalytic Approaches via Alcohol Dehydrogenases (ADHs)

Biocatalysis, particularly using alcohol dehydrogenases (ADHs), offers a highly selective and environmentally benign alternative for the synthesis of specific stereoisomers of substituted cyclohexanols. These enzymes can exhibit remarkable diastereoselectivity in the reduction of prochiral ketones.

In the case of 4-tert-butylcyclohexanone, a close structural analogue of 2,4-di-tert-butylcyclohexanone, various commercial ADHs have been screened to produce the cis-isomer, which is the less favored product in many traditional chemical reductions. mdpi.comresearchgate.net These enzymatic reductions typically employ a cofactor regeneration system, such as using glucose and glucose dehydrogenase (GDH) or isopropanol. mdpi.comalmacgroup.com

Studies have shown that certain ADHs can achieve high conversions and excellent diastereomeric excess (de) for the cis-alcohol. mdpi.comalmacgroup.com For instance, the enzyme ADH200 has been used for the preparative scale synthesis of cis-4-tert-butylcyclohexanol with a de of >99% and an isolated yield of 95%. mdpi.com This highlights the potential of ADHs for the stereoselective synthesis of the corresponding cis-2,4-di-tert-butylcyclohexanol.

Enzyme (ADH)SubstrateMajor Product IsomerConversion (%)Diastereomeric Excess (de, %)Cofactor Regeneration System
ADH2004-tert-butylcyclohexanonecis>99>99NADH/GDH/Glucose mdpi.com
EVO-1.1.2002-Butanone(S)-2-Butanol>95>991,4-Butanediol dechema.de
Lk-ADH PrinceVarious ketones(R)-alcohols65-99.9>99Not specified nih.gov

Oxidative Synthesis Routes

The oxidation of this compound to its corresponding ketone, 2,4-di-tert-butylcyclohexanone, is a key transformation in the derivatization of this compound. Various oxidative methods, from stoichiometric reagents to catalytic systems, can be employed.

Oxidation of Secondary Alcohols to Ketones (e.g., this compound to 2,4-Di-tert-butylcyclohexanone)

The oxidation of secondary alcohols to ketones is a fundamental reaction in organic synthesis. For a sterically hindered alcohol like this compound, the choice of oxidant is crucial to achieve efficient conversion without side reactions.

A common and effective method is the Jones oxidation, which utilizes a solution of chromium trioxide in aqueous sulfuric acid and acetone (B3395972). google.comgoogle.com This reagent is a powerful oxidant capable of converting secondary alcohols to ketones, often in high yields. In a specific example, this compound was oxidized using a Jones reagent, yielding crude 2,4-di-tert-butylcyclohexanone with a high cis/trans ratio. google.com

Other conventional methods for this transformation include the use of chromic acid or manganese dioxide. google.comgoogle.com These stoichiometric oxidants are generally reliable for this type of conversion.

Oxidant/MethodSubstrateProductReaction ConditionsYield/Observation
Jones ReagentThis compound2,4-di-tert-butylcyclohexanoneAcetone, ice-cooling (5°C) google.comgoogle.comCrude product obtained with a cis/trans ratio of 92/8. google.com
Chromic AcidThis compound2,4-di-tert-butylcyclohexanoneConventional method cited. google.comgoogle.com-
Manganese DioxideThis compound2,4-di-tert-butylcyclohexanoneConventional method cited. google.comgoogle.com-

Metal-Catalyzed Dehydrogenation Reactions

Metal-catalyzed dehydrogenation offers a more atom-economical and often milder alternative to stoichiometric oxidations. This process typically involves heating the alcohol in the presence of a metal catalyst, releasing hydrogen gas as the only byproduct.

For the conversion of this compound to 2,4-di-tert-butylcyclohexanone, a copper/chromium or copper/zinc dehydrogenation catalyst can be used. The reaction is generally carried out in the absence of a solvent at elevated temperatures. google.com

More broadly, the dehydrogenation of substituted cyclohexanones to the corresponding phenols using a palladium on carbon (Pd/C) catalyst has been reported. rsc.orgrsc.orgresearchgate.net This suggests the versatility of metal catalysts in dehydrogenation reactions of cyclohexyl systems. Copper-based catalysts are particularly noted for their exceptional performance in cyclohexanol dehydrogenation at lower temperatures. researchgate.net

CatalystSubstrateProductReaction ConditionsKey Observation
Copper/Chromium or Copper/ZincThis compound2,4-di-tert-butylcyclohexanone150-250°C, no solvent google.comEffective for dehydrogenation of the secondary alcohol.
Pd/CSubstituted CyclohexanonesPhenols150°C, DMA, K₂CO₃ rsc.orgDemonstrates dehydrogenation of the cyclohexyl ring.
Ni/CeO₂Substituted Cyclohexanones/CyclohexanolsPhenols/Anilines180°C, DMA chemrxiv.orgAcceptorless dehydrogenative aromatization. chemrxiv.org

Stoichiometric Oxidants in Cyclohexanol Derivatization

Besides the common chromium-based reagents, other stoichiometric oxidants can be employed for the derivatization of cyclohexanols. The Oppenauer oxidation is a classic method that offers a gentle and selective means of oxidizing secondary alcohols to ketones. wikipedia.org This reaction typically uses an aluminum alkoxide, such as aluminum isopropoxide, in the presence of a carbonyl compound like acetone as a hydride acceptor. wikipedia.org

The Oppenauer oxidation has been mentioned as a suitable method for converting this compound to 2,4-di-tert-butylcyclohexanone. google.comgoogle.com A key advantage of this method is its high selectivity for secondary alcohols, leaving other sensitive functional groups intact. wikipedia.org In a related example, the competitive Oppenauer oxidation of a mixture of cis- and trans-4-tert-butylcyclohexanol in the presence of a zeolite catalyst showed that the cis-isomer was selectively converted to the ketone, while the trans-isomer remained unchanged. lookchem.comscientificlabs.ie

Oxidant/MethodSubstrateProductKey Features
Oppenauer Oxidation (e.g., Al(O-i-Pr)₃, acetone)This compound2,4-di-tert-butylcyclohexanoneGentle and selective for secondary alcohols. google.comgoogle.comwikipedia.org
Zeolite BEA-catalyzed Oppenauer Oxidationcis/trans-4-tert-butylcyclohexanol4-tert-butylcyclohexanoneSelectively oxidizes the cis-isomer. lookchem.comscientificlabs.ie

Retrosynthetic Analysis and Pathway Optimization for Substituted Cyclohexanols

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules, including highly substituted cyclohexanols. sathyabama.ac.in This process involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical "disconnections." sathyabama.ac.in For substituted cyclohexanols, key disconnections often involve carbon-carbon or carbon-heteroatom bonds adjacent to the hydroxyl group or other functional groups on the ring.

The synthesis of complex, tetra-substituted cyclohexyl diol inhibitors of PIM kinases serves as an excellent case study for pathway optimization. nih.gov The development of efficient and scalable synthetic routes for these challenging targets often involves identifying versatile intermediates that can be elaborated into a variety of final products. nih.gov

In the context of this compound analogues, a retrosynthetic approach might start by disconnecting the alcohol to the corresponding ketone, which can then be further broken down. For instance, a substituted cyclohexanone could be retrosynthetically derived from a Michael addition followed by an intramolecular aldol (B89426) condensation (a Robinson annulation type of strategy). The optimization of such pathways would involve careful selection of reagents and reaction conditions to control stereochemistry and maximize yield at each step.

A general retrosynthetic strategy for a substituted cyclohexanol could involve the following steps:

Functional Group Interconversion (FGI): Disconnect the alcohol to the corresponding ketone.

C-C Bond Disconnection: Break a bond adjacent to the carbonyl group, often leading to simpler precursors that can be joined via aldol or Michael reactions.

Ring-Closing Disconnections: For the cyclohexyl ring itself, a disconnection across two bonds might reveal a linear precursor that can be cyclized, for example, through a Diels-Alder reaction or an intramolecular alkylation.

The choice of disconnection and subsequent synthetic pathway must consider the steric and electronic effects of the substituents, such as the bulky tert-butyl groups in the target molecule, to ensure a feasible and efficient synthesis.

Continuous-Flow Processes in Cyclohexanol Synthesis

The transition from batch to continuous-flow processing represents a significant advancement in the synthesis of cyclohexanol derivatives, including this compound. Continuous-flow reactors, particularly packed-bed reactors (PBRs), offer superior control over reaction parameters, enhanced safety, and increased productivity compared to traditional batch methods. Industrial-scale production of this compound often utilizes continuous-flow systems to ensure consistent temperature and pressure, leading to high conversion rates, frequently exceeding 90%.

The core of this methodology involves the continuous hydrogenation of the precursor, 2,4-di-tert-butylphenol. In a typical setup, a solution of the phenol is passed, along with a stream of hydrogen gas, through a heated column packed with a solid-supported heterogeneous catalyst. This approach provides excellent mixing and a high catalyst-to-substrate ratio, which accelerates the reaction rate.

Detailed Research Findings:

Research into the continuous hydrogenation of alkylphenols, which are structural analogues of 2,4-di-tert-butylphenol, provides valuable insights into the process. Studies on the hydrogenation of p-cresol (B1678582) in up-flow packed bubble column reactors demonstrate the advantages of flow chemistry. osti.govamazonaws.com These reactors show significantly higher productivity—measured as moles of phenol converted per gram of catalyst per hour—than conventional autoclave batch reactors. amazonaws.com For instance, the reaction productivity in a flow reactor can be over five times greater than in a batch system under similar conditions. amazonaws.com

Key to the efficiency of continuous-flow hydrogenation is the precise control over operational parameters. The use of micro-packed bed reactors (µPBRs) further enhances this control, leading to a dramatic increase in reaction rate per unit volume, sometimes by a factor of 100 compared to batch reactors. aidic.it This intensification is due to the large interfacial area and short diffusion distances within the microreactor. aidic.it

The choice of catalyst is critical. While Raney nickel is a cost-effective option for the hydrogenation of 2,4-di-tert-butylphenol, palladium-on-carbon (Pd/C) or palladium on other supports like alumina (Al₂O₃) are often preferred for their high activity and selectivity, especially in continuous systems. osti.gov The stability of the catalyst is also a key consideration for long-term, continuous operation. Studies have shown that catalysts like Pd/γ-Al₂O₃ can remain stable and active for extended periods (e.g., 12 hours) on stream in a packed-bed reactor. amazonaws.com

The following table summarizes typical parameters for the hydrogenation of alkylphenols in both batch and continuous-flow systems. The data for this compound is based on optimized batch conditions, which serve as a foundation for designing continuous-flow processes. The data for p-cresol hydrogenation illustrates a practical application of a continuous-flow system.

Parameter2,4-Di-tert-butylphenol (Batch) p-Cresol (Continuous Flow) osti.govamazonaws.comImpact in Continuous-Flow Systems
Catalyst Palladium on Carbon (Pd/C), Raney Nickel5 wt% Palladium on Alumina (Pd/γ-Al₂O₃)Allows for high throughput and easy separation of product from the catalyst bed.
Temperature 80–120°C60–100°CPrecise temperature control prevents over-reduction and byproduct formation.
Pressure 3–5 atmAmbient to 100 psigEnhanced H₂ solubility and reaction rate; safer operation due to smaller reaction volumes.
Solvent Ethanol, TetrahydrofuranDodecane, WaterImproves hydrogen diffusion and substrate solubility.
Catalyst Loading 1–5 wt%N/A (Packed Bed)The concept of loading is replaced by residence time over the catalyst bed.
Liquid Flow Rate N/A0.5 - 1.0 mL/minDirectly controls residence time and, consequently, conversion.
Conversion >90%~85%High conversion can be sustained over long operational periods.
Selectivity High>93% to ketoneFine-tuning of residence time allows for high selectivity to the desired product.

Continuous-flow systems for cyclohexanol synthesis are often designed as trickle-bed reactors, where both liquid and gas flow co-currently or counter-currently over the fixed catalyst bed. acs.org The efficiency of these reactors is heavily influenced by hydrodynamic factors such as liquid holdup and catalyst wetting, which are optimized to ensure maximum contact between the reactants and the catalyst surface. acs.org The ability to operate safely at elevated pressures and temperatures, combined with the potential for automation, makes continuous-flow hydrogenation a robust and efficient methodology for the industrial production of this compound and its analogues. oecd.org

Stereochemical and Conformational Analysis of 2,4 Di Tert Butylcyclohexanol Systems

Fundamental Principles of Cyclohexane (B81311) Conformational Analysis

Cyclohexane and its derivatives are not planar hexagons. To alleviate angle and torsional strain, they adopt a variety of non-planar conformations. jkps.or.kr The most stable of these is the chair conformation, which minimizes both types of strain by having all carbon-carbon bonds staggered. gmu.edu In a chair conformation, the substituent positions are not equivalent; they are classified as either axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). gmu.edulibretexts.org

Through a process known as ring flipping or chair-chair interconversion, one chair conformation can convert into another. libretexts.org During this process, all axial positions become equatorial, and all equatorial positions become axial. gmu.edu The energy barrier for this interconversion in unsubstituted cyclohexane is approximately 11 kcal/mol. libretexts.org However, the presence of substituents can significantly influence the relative energies of the two chair conformers, making one more stable than the other. libretexts.org

Chair and Non-Chair Conformations in Di-substituted Cyclohexanols

For disubstituted cyclohexanes, including 2,4-di-tert-butylcyclohexanol, the analysis of conformational stability becomes more complex. libretexts.org The relative stability of different chair conformations depends on the positions (axial or equatorial) of both substituents. Generally, a conformation with both substituents in equatorial positions is more stable than one with both in axial positions. libretexts.org When one substituent is axial and the other is equatorial, the preferred conformation is the one where the larger group occupies the equatorial position. libretexts.org

However, in certain cases, particularly with bulky substituents, non-chair conformations such as the twist-boat can become energetically favorable. upenn.eduupenn.edu For instance, in cis-1,4-di-tert-butylcyclohexane, the twist-boat conformation is the most stable because it allows both bulky tert-butyl groups to occupy pseudo-equatorial positions, thereby minimizing severe steric hindrance that would occur in a chair conformation where one group must be axial. upenn.eduupenn.edu

Steric Hindrance Effects of Tert-Butyl Groups on Conformational Preferences

The tert-butyl group is exceptionally bulky and exerts a profound influence on the conformational equilibrium of cyclohexane rings. fiveable.me Its large size leads to significant steric hindrance, particularly when it is in an axial position. This steric strain arises from 1,3-diaxial interactions, where the axial tert-butyl group comes into close proximity with the two axial hydrogens on the same side of the ring. fiveable.mealmerja.com

Due to these severe steric clashes, a tert-butyl group has a very strong preference for the equatorial position. fiveable.mewpmucdn.com This preference is so pronounced that it effectively "locks" the conformation of the cyclohexane ring, with the tert-butyl group remaining almost exclusively in the equatorial position. libretexts.org This conformational anchoring is a key feature in systems like this compound, significantly influencing the orientation of the second substituent.

Isomeric Equilibria and Interconversion Dynamics (e.g., cis/trans Ratios)

The substitution pattern in this compound gives rise to cis and trans diastereomers. The relative stability of these isomers and their conformers is dictated by the steric demands of the tert-butyl groups and the hydroxyl group.

In trans-1,4-di-tert-butylcyclohexane, both tert-butyl groups can occupy equatorial positions in a stable chair conformation. ontosight.ai Conversely, in the cis isomer, one tert-butyl group must be axial, leading to significant steric strain. upenn.edu This strain can be so severe that the molecule adopts a non-chair conformation, like a twist-boat, to alleviate the 1,3-diaxial interactions. upenn.eduupenn.edu

For this compound, the equilibrium between the cis and trans isomers, and the conformational equilibrium of each isomer, will be a balance of these steric factors. The trans isomer, which can potentially place both large tert-butyl groups and the hydroxyl group in equatorial or pseudo-equatorial positions, is generally expected to be more stable. Studies on related systems, such as 2-amino-4-t-butylcyclohexanols, have shown that the preferred conformations are those that minimize steric interactions, although slow interconversion between conformational isomers can sometimes be observed. cdnsciencepub.comresearchgate.net The exact cis/trans ratio at equilibrium can be influenced by factors such as solvent. rsc.org

Computational Chemistry in Conformational Studies

Computational chemistry provides powerful tools for investigating the conformational landscapes of molecules like this compound. These methods allow for the calculation of molecular geometries, relative energies of different conformers, and the energy barriers for their interconversion.

Molecular Mechanics (MM) Modeling for Energy Minimization

Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy surface of a molecule. upenn.edu It is particularly useful for performing energy minimization to find the most stable conformation of a molecule. upenn.eduupenn.edu By calculating the steric energy associated with different arrangements of atoms, MM methods can predict which conformer (e.g., chair, twist-boat) is lowest in energy. upenn.edu For example, MM calculations on cis-1,4-di-tert-butylcyclohexane have shown that the twist-boat conformation has a lower steric energy than the chair conformation due to the relief of steric hindrance. upenn.eduupenn.edu

Density Functional Theory (DFT) for Conformer Geometries and Energies

Density Functional Theory (DFT) is a quantum mechanical method that provides a more accurate description of the electronic structure and energetics of molecules compared to molecular mechanics. jkps.or.kruva.es DFT calculations are widely used to determine the geometries and relative energies of different conformers with high accuracy. jkps.or.krmathnet.ru Various DFT functionals, such as B3LYP, can be employed to model conformers and predict their stability. rsc.org For instance, DFT studies on cyclohexanol (B46403) have been used to construct structural-dynamic models of its conformers. mathnet.ru In the context of this compound, DFT can be used to precisely calculate the energy differences between cis and trans isomers and their respective chair and non-chair conformations, taking into account subtle electronic and dispersion effects. uva.es

Prediction of Strain Energies in Substituted Cyclohexanes

The stability of different conformations of substituted cyclohexanes is largely dictated by steric strain. This strain arises from unfavorable interactions between atoms, such as 1,3-diaxial interactions, which are essentially gauche butane (B89635) interactions. In monosubstituted cyclohexanes, the substituent generally prefers the equatorial position to minimize these interactions. For instance, a methyl group in an axial position introduces approximately 7.6 kJ/mol of steric strain due to interactions with axial hydrogens. libretexts.org The preference for the equatorial position becomes even more pronounced with larger substituents; for example, the equatorial conformation of tert-butylcyclohexane (B1196954) is about 21 kJ/mol more stable than the axial one. pressbooks.pub

In disubstituted cyclohexanes like this compound, the analysis becomes more complex as the steric effects of both substituents must be considered for each possible chair conformation. pressbooks.pub The total strain energy is a sum of all the individual steric interactions. For example, in trans-1,2-dimethylcyclohexane, the diequatorial conformer is favored by 11.4 kJ/mol over the diaxial conformer due to the presence of four 1,3-diaxial interactions in the latter. pressbooks.pub

Computational methods, such as the semi-homodesmotic approach, have been developed to estimate the ring strain energies (RSEs) of highly substituted cyclohexanes. nih.govacs.org These methods aim to provide more accurate predictions by minimizing the use of acyclic reference molecules where substituent interactions may not be adequately canceled. nih.govacs.org For instance, the RSE for dodecamethylcyclohexane (c-C6Me12) is predicted to be 11.9 kcal/mol. nih.govacs.org Such studies indicate that even in seemingly "strain-free" cyclohexanes, significant strain can exist, particularly with extensive substitution. nih.govacs.org The increase in strain in highly substituted systems can often be attributed to increased bond distances within the ring. nih.govacs.org

Spectroscopic Characterization of Conformational Isomers

Spectroscopic techniques are indispensable tools for elucidating the stereochemistry and conformational preferences of molecules like this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly powerful in this regard.

NMR spectroscopy provides detailed information about the chemical environment of nuclei, allowing for the differentiation of stereoisomers and the determination of conformational equilibria. rsc.org In substituted cyclohexanes, the chemical shifts (δ) and coupling constants (J) of protons and carbons are highly sensitive to their axial or equatorial orientation.

For instance, in the ¹H NMR spectra of 4-tert-butylcyclohexanol (B146172), the proton attached to the carbon bearing the hydroxyl group (H-1) exhibits a different chemical shift and coupling pattern depending on its orientation. scribd.com An axial proton typically resonates at a higher field (lower δ value) and shows larger coupling constants with neighboring axial protons (Jaa) compared to an equatorial proton. scribd.com Similarly, ¹³C NMR spectroscopy can distinguish between cis and trans isomers based on the chemical shifts of the ring carbons. chegg.comchegg.com The carbon signals are influenced by steric compression, with axial substituents causing a shielding effect (upfield shift) on the γ-carbons.

The bulky tert-butyl groups in this compound lock the cyclohexane ring into specific chair conformations, simplifying the NMR spectra and facilitating the assignment of stereochemistry. By analyzing the chemical shifts and coupling constants, it is possible to determine the preferred conformation of each diastereoisomer. researchgate.net

¹³C NMR Chemical Shifts (δ, ppm) for 4-tert-Butylcyclohexanol Isomers
Carboncis-4-tert-Butylcyclohexanol (Axial OH)trans-4-tert-Butylcyclohexanol (Equatorial OH)
C165.570.5
C2, C635.532.5
C3, C525.528.0
C448.047.5
C(CH₃)₃32.532.5
C(CH₃)₃27.527.5

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups and studying hydrogen bonding. matanginicollege.ac.in The position, shape, and intensity of the O-H stretching vibration band in the IR spectrum of an alcohol are particularly sensitive to its environment. matanginicollege.ac.inmsu.edu

In this compound, the hydroxyl group can be either axial or equatorial. The frequency of the O-H stretch can help distinguish between these conformers. Generally, an equatorial hydroxyl group is more sterically accessible and more likely to participate in intermolecular hydrogen bonding in concentrated solutions, leading to a broad absorption band at lower wavenumbers (around 3200-3550 cm⁻¹). matanginicollege.ac.in A "free" or non-hydrogen-bonded hydroxyl group, often seen in dilute solutions of non-polar solvents, gives rise to a sharp, strong absorption at higher wavenumbers (3585-3650 cm⁻¹). matanginicollege.ac.in

The possibility of intramolecular hydrogen bonding also exists, where the hydroxyl group interacts with another atom within the same molecule. jchemrev.com In the case of this compound, such an interaction is less likely due to the lack of a suitable hydrogen bond acceptor in close proximity. However, the specific stereochemistry of the isomers can influence the accessibility of the hydroxyl group for intermolecular interactions. IR spectroscopy can differentiate between intermolecular and intramolecular hydrogen bonding because the absorption band for intermolecular bonding is concentration-dependent, while that for intramolecular bonding is not. matanginicollege.ac.inuobabylon.edu.iq

Typical IR Stretching Frequencies for Hydroxyl Groups
Type of O-H BondFrequency Range (cm⁻¹)Band Appearance
Free Hydroxyl3650-3584Sharp, strong
Intermolecular H-bonded (dimeric)3550-3450Sharp
Intermolecular H-bonded (polymeric)3400-3200Broad, strong
Intramolecular H-bonded3570-3450Sharp, may be broad

Quantitative Conformational Analysis Parameters (e.g., A-values, Gibb's Free Energy)

To quantify the conformational preferences of substituted cyclohexanes, several parameters are used, including A-values and Gibbs free energy differences (ΔG°). The A-value, or conformational free energy, represents the energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. masterorganicchemistry.com A positive A-value indicates that the equatorial conformer is more stable. masterorganicchemistry.com

The A-value is related to the equilibrium constant (K) for the conformational change by the equation:

ΔG° = -RT ln K chemguide.co.uk

where R is the gas constant and T is the temperature in Kelvin. chemguide.co.uk For a monosubstituted cyclohexane, K is the ratio of the equatorial conformer to the axial conformer.

The magnitude of the A-value reflects the steric bulk of the substituent. pressbooks.pub For example, the A-value for a methyl group is approximately 1.70 kcal/mol, while the much bulkier tert-butyl group has an A-value of around 4.9 kcal/mol. masterorganicchemistry.com These values are additive and can be used to estimate the relative stabilities of different conformations of disubstituted and polysubstituted cyclohexanes. masterorganicchemistry.com

A-Values for Common Substituents on a Cyclohexane Ring
SubstituentA-Value (kcal/mol)
-CH₃ (Methyl)1.70
-CH₂CH₃ (Ethyl)1.75
-CH(CH₃)₂ (Isopropyl)2.15
-C(CH₃)₃ (tert-Butyl)~4.9
-OH (Hydroxyl)0.87 (in non-polar solvent)
-Br (Bromo)0.43

Reaction Mechanisms and Derivatization Chemistry of 2,4 Di Tert Butylcyclohexanol

Reactivity of the Hydroxyl Group in Substituted Cyclohexanols

The hydroxyl group is the primary site of reactivity in 2,4-di-tert-butylcyclohexanol, undergoing a variety of transformations, most notably esterification and oxidation. The orientation of the hydroxyl group, whether axial or equatorial in the dominant chair conformation, plays a critical role in the kinetics and outcome of these reactions.

Esterification of cyclohexanols is a fundamental transformation, typically achieved through reaction with a carboxylic acid or its derivative. In the case of substituted cyclohexanols like this compound, the reaction rate and equilibrium are influenced by the steric environment of the hydroxyl group.

The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. masterorganicchemistry.com The mechanism involves protonation of the carboxylic acid, making it more electrophilic for attack by the alcohol. masterorganicchemistry.com For hindered alcohols, such as those with bulky tert-butyl substituents, the reaction may proceed slowly. researchgate.net The use of more reactive acylating agents, such as acid chlorides or anhydrides, can facilitate the esterification of sterically hindered hydroxyl groups. The reaction of p-tert-butylcyclohexanol with acetic acid to form p-tert-butylcyclohexyl acetate (B1210297) is a known process in the fragrance industry, highlighting the industrial relevance of such esterifications. researchgate.net

Table 1: Esterification of Substituted Cyclohexanols

Reactants Catalyst/Conditions Product Notes
p-tert-butylcyclohexanol, Acetic acid Ion Exchange Resin (Amberlyst-15) p-tert-butylcyclohexyl acetate Heterogeneous catalysis for environmental benefits. researchgate.net
Carboxylic acids, tert-Butanol 1,1'-Carbonyldiimidazole, Reactive halide tert-Butyl esters A one-pot reaction under neutral conditions. semanticscholar.org

This table is interactive. Click on the headers to sort the data.

The oxidation of this compound to its corresponding ketone, 2,4-di-tert-butylcyclohexanone (B78126), is a key transformation. prepchem.comprepchem.com A variety of oxidizing agents can be employed, with the reaction mechanism and rate being highly dependent on the stereochemistry of the starting alcohol.

Common oxidation methods include the use of Jones reagent (chromic acid in acetone), sodium hypochlorite, and other chromium-based reagents. prepchem.comwpmucdn.comwpmucdn.com The generally accepted mechanism for chromic acid oxidation involves the formation of a chromate (B82759) ester, followed by an E2-like elimination of HCrO₃⁻. chemicalforums.com

The rate of oxidation is notably faster for axial alcohols compared to their equatorial counterparts. vaia.com In the case of cis-4-tert-butylcyclohexanol, the hydroxyl group is predominantly in the more sterically hindered axial position. vaia.com This higher ground state energy and the relief of steric strain upon conversion to the sp²-hybridized ketone contribute to a faster reaction rate compared to the trans-isomer, where the hydroxyl group resides in the more stable equatorial position. chemicalforums.comreddit.com

Table 2: Oxidation of Substituted Cyclohexanols

Starting Material Oxidizing Agent/Conditions Product Key Findings
This compound Jones reagent (CrO₃, H₂SO₄, acetone) 2,4-di-tert-butylcyclohexanone Effective for oxidizing secondary alcohols to ketones. prepchem.comprepchem.com
4-tert-butylcyclohexanol (B146172) (cis/trans mixture) Sodium hypochlorite, Acetic acid 4-tert-butylcyclohexanone (B146137) A common and readily available oxidizing agent. wpmucdn.comwpmucdn.com
cis-4-tert-butylcyclohexanol Chromic acid 4-tert-butylcyclohexanone Oxidizes faster than the trans-isomer due to the axial position of the hydroxyl group. chemicalforums.comvaia.comreddit.com

This table is interactive. Click on the headers to sort the data.

Influence of Steric and Electronic Effects on Reaction Stereoselectivity

Stereoselectivity refers to the preferential formation of one stereoisomer over another in a chemical reaction. masterorganicchemistry.com In the reactions of this compound, the two bulky tert-butyl groups exert significant steric control, locking the cyclohexane (B81311) ring in a specific chair conformation where these groups occupy equatorial positions to minimize 1,3-diaxial interactions. wpmucdn.comlibretexts.org This conformational rigidity has profound implications for stereoselectivity.

For instance, in the reduction of the corresponding ketone, 4-tert-butylcyclohexanone, the trajectory of the hydride attack determines the stereochemistry of the resulting alcohol. Attack from the axial face leads to the equatorial alcohol (trans product), while attack from the equatorial face yields the axial alcohol (cis product). Bulky reducing agents will preferentially attack from the less hindered equatorial face, leading to a higher proportion of the cis-alcohol. orgsyn.org Conversely, smaller reducing agents may show less selectivity.

The oxidation of the two isomers of 4-tert-butylcyclohexanol provides a clear example of how stereochemistry influences reactivity. The cis isomer, with its axial hydroxyl group, is in a higher energy state and more sterically accessible to certain reagents, leading to a faster oxidation rate compared to the trans isomer with its more stable equatorial hydroxyl group. chemicalforums.comvaia.com

Mechanisms of Cyclohexane Ring Transformation and Functional Group Interconversion

The interconversion between this compound and 2,4-di-tert-butylcyclohexanone through oxidation and reduction is a prime example of functional group interconversion. wpmucdn.com The mechanisms for these transformations are well-established, with oxidation proceeding via intermediates like chromate esters and reduction via nucleophilic attack of a hydride on the carbonyl group.

Transformations involving the cyclohexane ring itself are less common but can be induced under specific conditions. Elimination reactions, for example, can lead to the formation of an alkene. The stereoelectronic requirements for an E2 elimination, which prefers an anti-periplanar arrangement of the leaving group and a proton, are more readily met in the cis-isomer where the axial hydroxyl group (or a derivative thereof) is anti-periplanar to axial hydrogens on adjacent carbons. spcmc.ac.in

Regioselective Transformations of Di-substituted Cyclohexanols

Regioselectivity describes the preference for a reaction to occur at one position over another. durgapurgovtcollege.ac.inwikipedia.org In this compound, the substitution pattern inherently defines the regiochemistry of reactions involving the hydroxyl group. However, if other reactive sites were present on the cyclohexane ring, the bulky tert-butyl groups would exert a strong directing effect.

For example, in a hypothetical scenario where a second functional group is present, the steric hindrance from the tert-butyl groups would likely dictate which functional group is more accessible to a reagent. Any reaction would preferentially occur at the less sterically hindered position. In the context of this compound itself, regioselectivity is most relevant in reactions that could potentially involve the C-H bonds of the ring, such as free-radical halogenation. In such cases, the tert-butyl groups would influence the relative reactivity of the different C-H bonds.

Ligand Interactions and Complex Formation Studies

While this compound itself is not widely studied as a ligand, its aromatic analog, 2,4-di-tert-butylphenol (B135424), is known to participate in ligand interactions. nih.govbiorxiv.org For instance, 2,4-di-tert-butylphenol has been shown to bind to and activate retinoid X receptors (RXR), indicating its ability to fit into a specific binding pocket and interact with amino acid residues. nih.gov The hydroxyl group and the tert-butyl groups play crucial roles in this binding. nih.gov

The structural similarities suggest that this compound could also function as a ligand in certain contexts, particularly in organometallic chemistry or catalysis where the hydroxyl group can coordinate to a metal center. The bulky tert-butyl groups would influence the steric environment around the metal, potentially affecting the catalytic activity and selectivity of the resulting complex. The use of ligands with tert-butyl groups is a known strategy to control the properties of metal complexes. nih.gov

Coordination Chemistry with Metal Centers (e.g., Vanadium Oxide Clusters)

The coordination chemistry of this compound with metal centers, including its potential interactions with vanadium oxide clusters, is an area with limited specific research in publicly available scientific literature. Extensive searches for crystal structures, synthetic procedures, or detailed spectroscopic analysis of complexes involving the this compound ligand did not yield specific examples of its coordination to metal centers.

The bulky di-tert-butyl groups on the cyclohexanol (B46403) ring are expected to impart significant steric hindrance, which would influence its binding to a metal center. This steric bulk could lead to the formation of monomeric complexes with low coordination numbers or could be leveraged in the design of catalysts where the ligand's steric profile is crucial for controlling substrate access to the metal's active site.

While direct studies on this compound are not readily found, the reactivity of related, sterically hindered alcohols and phenols with metal centers has been documented. For instance, the chemistry of metal alkoxide complexes with bulky ligands is a broad field of study. These complexes are often investigated for their relevance to catalytic processes and as models for enzyme active sites. Research into copper(II) alkoxide complexes has explored their role as potential intermediates in alcohol oxidation catalysis. Similarly, the synthesis of various 3d metal complexes with the bulky alkoxide ligand derived from 2,6-di-tert-butylphenol (B90309) has been reported, highlighting the stabilization of different coordination geometries by sterically demanding ligands.

In a tangentially related example, the less substituted 4-tert-butylcyclohexanol has been noted as a reactant in the synthesis of a complex vanadium oxide cluster, specifically a tris(4,4′-di-tert-butyl-2,2′-bipyridine)(trans-4-tert-butylcyclohexanolato)deca-μ-oxido-heptaoxido-heptavanadium oxide cluster complex. sigmaaldrich.com This indicates that cyclohexanol-based ligands can indeed coordinate to vanadium oxide frameworks, suggesting that the formation of similar complexes with the more sterically encumbered this compound might be plausible, though it remains to be experimentally demonstrated and characterized.

Due to the absence of specific research data on the coordination chemistry of this compound, no detailed research findings or data tables can be presented at this time. Further investigation would be required to explore the synthesis, structure, and reactivity of its metal complexes.

Advanced Characterization and Analytical Methodologies for 2,4 Di Tert Butylcyclohexanol in Research

Chromatographic Separation Techniques (e.g., Gas Chromatography-Mass Spectrometry, High-Performance Liquid Chromatography)

Chromatographic methods are essential for separating 2,4-di-tert-butylcyclohexanol from reaction mixtures and for differentiating its stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile compounds like this compound. In a typical application, the compound is passed through a capillary column where separation occurs based on boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer, which provides information on their mass-to-charge ratio, aiding in identification.

Research has shown that the cis and trans isomers of this compound can be successfully separated and quantified using gas chromatography. google.comgoogle.com For instance, following the hydrogenation of 2,4-di-tert-butylphenol (B135424), GC analysis determined a cis/trans ratio of 94/6 in the resulting product mixture. google.comgoogle.com

The mass spectrum of this compound obtained via electron ionization (E.I.) at 70 eV shows a characteristic fragmentation pattern. The molecular ion peak is often weak or absent, with the most prominent peak corresponding to the loss of a tert-butyl group.

Detailed Mass Spectrometry Data for this compound: rsc.org

m/z (Mass-to-Charge Ratio) Relative Intensity (%) Plausible Fragment
57100[C(CH₃)₃]⁺
4125[C₃H₅]⁺
8125[C₆H₉]⁺
8021[C₆H₈]⁺
12321[M - C(CH₃)₃ - H₂O]⁺
2121[M]⁺ (Molecular Ion)

This table presents the principal mass-to-charge ratios and their relative intensities from the electron ionization mass spectrum of this compound.

High-Performance Liquid Chromatography (HPLC):

While specific research detailing the HPLC analysis of this compound is not prevalent in the reviewed literature, this technique remains a viable method for its separation and quantification. Due to the compound's non-polar nature and lack of a strong UV chromophore, a reversed-phase column (e.g., C18) coupled with a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be a suitable approach.

Hypothetical HPLC Parameters:

Parameter Condition
Column C18 (Reversed-Phase)
Mobile Phase Acetonitrile/Water or Methanol (B129727)/Water gradient
Detector Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)
Flow Rate 1.0 mL/min
Temperature Ambient

This table outlines a potential HPLC method for the analysis of this compound, based on its chemical properties.

Spectroscopic Identification and Structural Elucidation (e.g., 1D and 2D NMR, Electrospray Ionization Mass Spectrometry, High-Resolution Electrospray Ionization Mass Spectrometry)

Spectroscopic techniques provide detailed information about the molecular structure and connectivity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1D NMR (¹H and ¹³C) is fundamental for the structural elucidation of this compound. The chemical shifts, multiplicities, and integration of the signals provide a complete picture of the molecule's carbon-hydrogen framework.

¹H NMR spectra allow for the identification of the protons associated with the tert-butyl groups and the cyclohexyl ring, including the proton on the carbon bearing the hydroxyl group (CH-OH). The chemical shift and coupling constants of this specific proton are particularly useful for determining the cis/trans stereochemistry.

¹³C NMR spectra reveal the number of unique carbon environments in the molecule, confirming the presence of the two tert-butyl groups and the six carbons of the cyclohexyl ring.

Reported NMR Data for this compound (in CDCl₃): rsc.org

Spectrum Chemical Shift (δ) in ppm Description
¹H NMR 0.81-0.94Doublet, 9H (tert-butyl group)
0.95-1.03Doublet, 9H (tert-butyl group)
1.03-1.24Multiplet, 4H (cyclohexyl ring protons)
1.25-1.89Multiplet, 4H (cyclohexyl ring protons)
3.42-3.52Multiplet, 1H (CH-OH)
4.19Singlet, 1H (OH)
¹³C NMR 20.87, 22.07, 25.78, 27.64, 28.73, 29.29, 29.64, 32.52, 32.71, 32.82, 33.29, 35.31, 37.85, 47.58, 48.66, 51.3, 53.46, 67.53, 73.60A complex series of signals representing the different carbon environments in the isomeric mixture.

This table summarizes the published ¹H and ¹³C NMR spectral data for this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS):

Specific studies employing ESI-MS for the analysis of this compound are not readily found in scientific literature. ESI is a soft ionization technique typically used for polar and less volatile compounds. For a non-polar alcohol like this compound, ionization might be achieved through adduct formation, such as protonation ([M+H]⁺) or sodiation ([M+Na]⁺), especially with the aid of an appropriate solvent system. High-resolution ESI-MS would provide a highly accurate mass measurement, allowing for the determination of the elemental formula.

X-ray Diffraction Studies for Solid-State Structure Determination

There is a notable absence of published X-ray diffraction data for this compound in the surveyed scientific literature. X-ray crystallography is the definitive method for determining the solid-state structure of a crystalline compound, providing precise bond lengths, bond angles, and conformational details.

For this compound, which is a white crystalline solid at room temperature, obtaining a single crystal suitable for X-ray diffraction would allow for the unambiguous assignment of its stereochemistry (cis or trans) and the precise conformation of the cyclohexyl ring (e.g., chair, boat). Such a study would also reveal the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, in the crystal lattice.

Hypothetical Crystallographic Data Table:

Parameter Value
Crystal System To be determined
Space Group To be determined
Unit Cell Dimensions a, b, c (Å); α, β, γ (°) - To be determined
Z (Molecules per unit cell) To be determined
Calculated Density To be determined

This table represents the type of data that would be obtained from a single-crystal X-ray diffraction analysis of this compound.

Mechanistic Studies of Biological Interactions Focused on Molecular Mechanisms

Molecular Mechanism of Enzyme Inhibition

Research into the biological activities of 2,4-Di-tert-butylphenol (B135424) (DTBP) has identified it as a potential inhibitor of specific enzymes, with studies pointing towards its interaction with Histone Deacetylase 6 (HDAC6).

2,4-Di-tert-butylphenol, a natural product, demonstrates a range of biological functions, including anticancer activities. nih.gov Recent studies propose that the underlying mechanism for its anticancer effects is linked to the inhibition of HDAC6 activity. nih.gov Research on human gastric adenocarcinoma AGS cells found that DTBP induces cellular senescence and mitotic catastrophe. nih.gov This is accompanied by an increase in polymerized tubulin, an effect potentially caused by the inhibition of HDAC6 enzyme activity. nih.gov These findings suggest that DTBP could serve as a promising lead structure for developing new HDAC6 inhibitors. nih.gov

To understand the interaction between DTBP and HDAC6 at a molecular level, in silico docking analyses have been performed. nih.gov These computational studies show that DTBP docks at the entrance of the ligand-binding pocket of the HDAC6 enzyme. nih.gov This positioning suggests a potential mechanism for its inhibitory action. The analysis indicates that modifications to the cap group of the DTBP structure could improve its specificity as an HDAC6 inhibitor. nih.gov

Table 1: Summary of In Silico Docking Analysis of 2,4-Di-tert-butylphenol with HDAC6
CompoundTarget EnzymePredicted Binding LocationImplication
2,4-Di-tert-butylphenol (DTBP)Histone Deacetylase 6 (HDAC6)Entrance of the ligand-binding pocketActs as a potential inhibitor of HDAC6 activity nih.gov

Nuclear Receptor Activation Pathways

2,4-Di-tert-butylphenol has been identified as an activator of certain nuclear receptors, which are crucial regulators of gene expression. Its activity is particularly noted in pathways involving the Retinoid X Receptor (RXR).

Studies have demonstrated that 2,4-DTBP is an activator of Retinoid X Receptor Alpha (RXRα). nih.gov This interaction is significant as RXR forms heterodimers with many other nuclear receptors, playing a central role in various physiological processes. foodpackagingforum.orgt3db.ca The activation of RXRα by 2,4-DTBP classifies it as a potential endocrine-disrupting chemical. nih.gov Research confirmed that 2,4-DTBP directly binds to RXRα, leading to its activation. nih.govnih.gov This was further substantiated by antagonist assays and reporter gene assays, which confirmed the compound's role as an RXRα activator. nih.govresearchgate.net

The activation of RXRα by 2,4-DTBP has direct consequences for the heterodimers it forms, notably with Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). nih.gov Research using human mesenchymal stem cell adipogenesis assays revealed that 2,4-DTBP promotes lipid accumulation by activating the PPARγ/RXRα heterodimer. nih.govresearchgate.netbiorxiv.org It is crucial to note that 2,4-DTBP activates this complex by binding to and activating the RXRα subunit, not by directly interacting with PPARγ. nih.govnih.govbiorxiv.org This activation of the "master regulator" of adipogenesis suggests 2,4-DTBP may act as an obesogen. nih.gov Beyond PPARγ, studies have shown that 2,4-DTBP also activates the RXRα component within other heterodimers, including those with the Liver X receptor alpha (LXRα) and the thyroid hormone receptor beta (TRβ). nih.gov

To elucidate the precise molecular basis of the interaction, the crystal structure of 2,4-DTBP bound to the RXRα ligand-binding domain has been solved. nih.gov This structural analysis provides a definitive confirmation of the direct binding between the compound and the receptor. nih.govnih.gov The crystal structure reveals the specific mode of binding and the key residues within the receptor's ligand-binding pocket that interact with 2,4-DTBP. nih.gov This detailed structural information explains the observed RXR binding and activation properties and allows for predictions about the activity of related compounds. nih.govresearchgate.net

Table 2: Key Findings from Crystal Structure Analysis of 2,4-DTBP-RXRα Complex
Aspect of AnalysisFindingReference
Direct Binding ConfirmationThe crystal structure confirms that 2,4-DTBP directly binds to the RXRα receptor. nih.govnih.gov
Binding MechanismThe analysis identified the mechanistic basis for the binding and activation of RXRα by 2,4-DTBP. nih.gov
Predictive PowerThe structural data allows for the prediction of RXRα activation by related chemical compounds. nih.govresearchgate.net

Cellular Mechanism Investigations (for related 2,4-Di-tert-butylphenol)

Investigations into the cellular effects of 2,4-Di-tert-butylphenol (2,4-DTBP) have uncovered several distinct mechanisms of action at the molecular level. These range from interfering with cell division and microbial community formation to modulating metabolic pathways and inducing cellular stress.

Induction of Cellular Senescence

Current scientific literature available through targeted searches does not provide direct evidence to suggest that 2,4-Di-tert-butylphenol induces cellular senescence. While related compounds such as tert-butyl hydroperoxide (tBHP) are known to be used as models for inducing oxidative stress and cellular senescence, similar studies specifically investigating 2,4-DTBP's role in this process have not been identified nih.gov. Therefore, a definitive link between 2,4-DTBP and the induction of cellular senescence cannot be established based on the available data.

Induction of Mitotic Catastrophe and Multinucleation

Research has shown that 2,4-Di-tert-butylphenol can induce mitotic catastrophe and lead to the formation of multinucleated cells nih.gov. This process is a mode of cell death that occurs during mitosis, resulting from a combination of cell cycle checkpoint failures and cellular damage. The generation of cells with multiple nuclei is a hallmark of this phenomenon, indicating a severe disruption of the cell division process nih.gov.

Tubulin Polymerization Modulation

The mechanism underlying the induction of mitotic catastrophe by 2,4-DTBP is linked to its effect on microtubules nih.gov. Studies indicate that the compound causes an increase in the proportion of polymerized tubulin nih.gov. This suggests that 2,4-DTBP may inhibit the dynamic instability of microtubules, which is crucial for the proper formation and function of the mitotic spindle during cell division biorxiv.org. One proposed mechanism is the potential binding of 2,4-DTBP to β-tubulin, which inhibits the proliferation of microtubules biorxiv.org. Transcriptomic analysis of the fungus Ustilaginoidea virens treated with 2,4-DTBP revealed that genes associated with spindle microtubule assembly were significantly affected, further supporting this mode of action researchgate.net. This interference with microtubule dynamics can disrupt chromosomal alignment, leading to the observed mitotic catastrophe nih.gov.

Impact on Cell Morphology and Biofilm Formation

2,4-Di-tert-butylphenol demonstrates significant efficacy in inhibiting and disrupting biofilm formation across various opportunistic pathogens. For the fungus Candida albicans, 2,4-DTBP has been shown to inhibit hyphal development, a critical process for initial adhesion and biofilm formation mdpi.comoup.com. This activity contributes to its ability to both prevent the formation of and break down existing biofilms mdpi.comoup.com.

Similarly, in bacteria such as Ralstonia solanacearum, 2,4-DTBP substantially impedes biofilm formation and alters cell morphology researchgate.net. At a concentration of 0.5 mM, it was found to reduce biofilm formation by 80% researchgate.net. It also inhibits the secretion of exopolysaccharides (EPS), which are key components of the biofilm matrix researchgate.net. Studies on Pseudomonas aeruginosa also confirm that 2,4-DTBP reduces biofilm formation in a dose-dependent manner. The compound also affects bacterial cell morphology, causing alterations to the cell surface and structure researchgate.net.

Table 1: Effect of 2,4-Di-tert-butylphenol on Biofilm Formation

OrganismConcentrationEffectReference
Ralstonia solanacearum0.5 mM80% reduction in biofilm formation researchgate.net
Ralstonia solanacearum0.5 mM81.5% reduction in EPS secretion researchgate.net
Candida albicansNot specifiedInhibition and disruption of biofilms mdpi.comoup.com
Pseudomonas aeruginosaNot specifiedDose-dependent reduction in biofilm

Effects on Cellular Metabolic Pathways (e.g., carbohydrate, lipid, energy)

2,4-Di-tert-butylphenol has been shown to exert significant influence over cellular metabolic pathways, particularly those related to energy and lipids. Transcriptomic analysis of organisms exposed to the compound revealed an inhibition of energy production and membrane transport processes researchgate.net. In the fungus Ustilaginoidea virens, exposure to 2,4-DTBP resulted in significant downregulation of 367 genes, many of which are focused on intracellular metabolism researchgate.net.

A notable effect of 2,4-DTBP is its role as a potential obesogen through the modulation of lipid metabolism. Studies using human mesenchymal stem cells found that exposure to 2,4-DTBP led to increased lipid accumulation and the expression of genes that are markers for adipogenesis (fat cell formation). This action is mediated by the activation of the peroxisome proliferator-activated receptor (PPAR) γ-retinoid X receptor (RXR) heterodimer. Specifically, 2,4-DTBP acts as an activator of RXRα, a nuclear receptor that plays a key role in regulating genes involved in adipogenesis.

Oxidative Stress and Membrane Damage at the Cellular Level

A primary mechanism of action for 2,4-Di-tert-butylphenol is the induction of oxidative stress and subsequent damage to cellular structures. The compound triggers the generation of reactive oxygen species (ROS), which leads to lipid peroxidation and damage to cell membranes nih.gov. This impairment of the plasma membrane results in the leakage of cytoplasmic contents, such as proteins and nucleic acids, ultimately disrupting cell structure and function.

In studies on the fungus Ustilaginoidea virens, 2,4-DTBP was found to destroy the cell wall and cell membrane and disrupt cellular redox homeostasis, leading to cell death researchgate.net. Similarly, in Asian clams (Corbicula fluminea), exposure to 2,4-DTBP led to increased oxidative stress, inflammation, and cellular DNA damage, particularly in the digestive glands. The neuroprotective effects observed in some studies are attributed to the compound's antioxidant capacity, which can mitigate the detrimental effects of oxidative stress on neuronal cells researchgate.net.

Table 2: Cytotoxicity of 2,4-Di-tert-butylphenol against Cancer Cell Lines

Cell LineIC50 ValueReference
HeLa (Cervical Cancer)10 µg/mL
MCF-7 (Breast Cancer)16 µg/mL

Allelopathic Effects and Plant Physiology Mechanisms

Following a thorough review of scientific literature, no studies detailing the allelopathic effects or the plant physiology mechanisms of 2,4-Di-tert-butylcyclohexanol were found. Research on the biological interactions of this specific compound with plants, including any potential for inhibiting or influencing the growth, germination, or physiological processes of other plant species, is not available in the public domain based on the conducted searches.

It is crucial to distinguish this compound from the chemically distinct compound 2,4-Di-tert-butylphenol. While the latter has been the subject of various studies regarding its phytotoxic and allelopathic properties, these findings are not applicable to this compound due to differences in their chemical structures and, consequently, their biological activities.

Therefore, no detailed research findings or data tables on the mechanistic studies of biological interactions for this compound can be provided at this time.

Future Directions and Emerging Research Avenues in 2,4 Di Tert Butylcyclohexanol Chemistry

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of 2,4-di-tert-butylcyclohexanol has traditionally been approached by the hydrogenation of 2,4-di-tert-butylphenol (B135424) to produce the corresponding ketone, 2,4-di-tert-butylcyclohexanone (B78126), which is then reduced. prepchem.comprepchem.com This typically results in a mixture of cis and trans isomers. prepchem.com The future of its synthesis lies in the development of methodologies that can control the stereochemical outcome, providing access to specific isomers for specialized applications.

Emerging research will likely focus on asymmetric catalysis. The application of ketoreductases (KREDs), a class of enzymes, presents a promising green chemistry approach for the highly selective reduction of 2,4-di-tert-butylcyclohexanone. nih.gov Development of a biocatalytic process could yield specific stereoisomers of the alcohol with high enantiomeric and diastereomeric purity. nih.gov Another promising avenue is the use of chiral organocatalysts, which have proven effective in the stereoselective synthesis of other complex cyclic molecules. mdpi.com Research into novel chiral catalysts could enable precise control over the formation of the hydroxyl group's orientation (axial or equatorial) relative to the two bulky tert-butyl substituents.

Proposed Research AvenueKey ObjectivePotential Methodology
Asymmetric BiocatalysisAccess single, pure stereoisomers of this compound.Screening and engineering of ketoreductase (KRED) enzymes for the stereospecific reduction of 2,4-di-tert-butylcyclohexanone.
Chiral OrganocatalysisDevelop non-enzymatic, highly stereoselective reduction methods.Application of novel proline-based or binaphthyl-based chiral catalysts in transfer hydrogenation reactions. mdpi.com
Substrate-Controlled SynthesisUtilize the existing stereocenters in a precursor to direct the formation of new ones.Development of multi-step synthetic routes starting from chiral pool materials or employing diastereoselective aldol (B89426) reactions. nih.gov

Advanced Computational Modeling for Conformational Landscape Prediction

The conformational flexibility of the cyclohexane (B81311) ring, combined with the steric demands of two tert-butyl groups and a hydroxyl group, creates a complex energetic landscape for this compound. The large steric bulk of a tert-butyl group strongly disfavors an axial position due to high-energy 1,3-diaxial interactions. wpmucdn.com In molecules like cis-1,4-di-tert-butylcyclohexane, this strain can force the ring out of the standard chair conformation and into a twist-boat conformation. nih.govupenn.edu

Future research requires advanced computational modeling to predict the stable conformations of the four potential diastereomers of this compound. Using high-level theoretical methods like Density Functional Theory (DFT) and advanced molecular mechanics force fields (e.g., MM4), researchers can map the potential energy surface for each isomer. nih.gov Such studies would elucidate the energetic penalties of different arrangements, predict the most stable conformers, and calculate the energy barriers for ring inversion and interconversion. nih.gov This theoretical insight is crucial for understanding the molecule's reactivity and its potential interactions in biological systems.

Computational TargetScientific QuestionRelevant Computational Method
Isomer StabilityWhat are the relative free energies of the four diastereomers of this compound?Ab initio calculations (e.g., HF/6-311+G*), Density Functional Theory (DFT). nih.gov
Conformational PreferenceFor each isomer, is the chair or a non-chair (twist-boat) conformation more stable?Molecular Mechanics (MM3, MM4), DFT geometry optimization. nih.govupenn.edu
Rotational BarriersWhat is the energy barrier for the rotation of the tert-butyl and hydroxyl groups?Dynamic NMR spectroscopy combined with computational modeling. nih.gov

Elucidation of Novel Reaction Pathways and Derivatizations

The reactivity of this compound is largely defined by its hydroxyl group and the sterically hindered cyclohexane backbone. While oxidation to the ketone is a known transformation, the exploration of its broader synthetic utility is an emerging field. prepchem.com The hydroxyl group serves as a versatile handle for derivatization.

Future research will likely explore the synthesis of novel esters and ethers with unique properties. For instance, creating bulky, non-aromatic plasticizers or lubricants. There is also potential in using this compound as a ligand component for creating novel organometallic catalysts, where the sterically demanding framework could influence catalytic activity and selectivity. Furthermore, derivatization into monomers, such as acrylates or epoxides, could lead to the development of new polymers with tailored thermal and mechanical properties, where the bulky substituents disrupt polymer chain packing in a controlled manner.

In-Depth Mechanistic Studies of Environmental Fate

The environmental prevalence and fate of the precursor, 2,4-di-tert-butylphenol (2,4-DTBP), are areas of active research, with studies showing it can be degraded by microorganisms and advanced oxidation processes. nih.govresearchgate.netsemanticscholar.org However, the environmental journey of this compound is largely unknown. The conversion of the phenolic ring to a saturated cycloalkane ring could significantly alter its persistence, toxicity, and degradation pathways.

An important future direction is the investigation of its biodegradability. Studies using bacterial strains known to degrade 2,4-DTBP, such as Lysinibacillus sp. and Pandoraea sp., could determine if the same enzymatic machinery can hydroxylate and cleave the cyclohexanol (B46403) ring. semanticscholar.org Research should focus on identifying the metabolic intermediates and final degradation products through both biotic (microbial) and abiotic (e.g., photolysis, hydrolysis) processes. mdpi.com This involves laboratory simulations of environmental conditions and the use of analytical techniques like HPLC and GC-MS to track the compound's disappearance and the emergence of its metabolites. semanticscholar.org Understanding these mechanisms is critical for assessing its environmental risk profile.

Exploration of Undiscovered Biological Interaction Mechanisms at the Molecular Level

Extensive research has demonstrated that the aromatic precursor, 2,4-di-tert-butylphenol (2,4-DTBP), is a bioactive molecule. It functions as an endocrine disruptor by activating the retinoid X receptor (RXR), a key regulator of numerous physiological processes. nih.govnih.govresearchgate.net Molecular docking studies and crystallography have detailed its binding within the RXRα ligand-binding pocket. nih.govnih.gov Furthermore, 2,4-DTBP has been identified as an agonist for insect odorant receptors and an inhibitor of fungal growth through interactions with β-tubulin. nih.govmdpi.com

A critical and unexplored research avenue is determining how the hydrogenation of the phenol (B47542) to a cyclohexanol affects these biological interactions. The change from a flat, aromatic ring to a three-dimensional, flexible cyclohexane ring, along with the introduction of a chiral hydroxyl group, could dramatically alter binding affinity and specificity. Future research will heavily rely on in silico molecular docking to model the fit of the different this compound stereoisomers into the binding sites of receptors like RXRα and insect Orco. mdpi.comresearchgate.net These computational predictions must then be validated through in vitro experiments, such as competitive binding assays and cell-based reporter gene assays, to measure actual receptor activation or inhibition. nih.gov Such studies will reveal whether this compound retains, loses, or perhaps gains novel biological activities, providing crucial insights into its potential as a bioactive agent or an environmental contaminant. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-di-tert-butylcyclohexanol, and how can reaction conditions be tuned to maximize yield?

  • Methodological Answer : The synthesis of tert-butyl-substituted cyclohexanol derivatives often involves Friedel-Crafts alkylation or hydroxylation of pre-functionalized cyclohexanone intermediates. For example, 4-tert-butylcyclohexanol is synthesized via ketone reduction using lithium aluminum hydride or catalytic hydrogenation . For this compound, steric hindrance from the tert-butyl groups necessitates careful selection of reagents. A modified approach using bulky phenoxide bases (e.g., lithium 4-methyl-2,6-di-tert-butylphenoxide) under CO₂ pressure can facilitate carboxylation of ketones, as demonstrated in related systems . Optimizing reaction temperature (–78°C to room temperature) and solvent polarity (ether or THF) improves regioselectivity and minimizes side reactions.

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR can resolve tert-butyl group signals (δ ~1.2 ppm for 1^1H; δ ~28-32 ppm for 13^{13}C) and hydroxyl proton environments. Axial vs. equatorial conformers may split signals due to steric strain .
  • IR : Hydroxyl stretching (3400–3200 cm⁻¹) and tert-butyl C–H bending (1360–1390 cm⁻¹) are diagnostic.
  • Mass Spectrometry : High-resolution MS (e.g., GC-MS) confirms molecular ion peaks (e.g., m/z 156.27 for C10_{10}H20_{20}O) and fragmentation patterns .

Q. How can cis/trans isomerism in this compound be analyzed experimentally?

  • Methodological Answer : Gas chromatography (GC) with polar stationary phases (e.g., PEG-20M) separates cis and trans isomers based on boiling point differences. For enhanced resolution, derivatization (e.g., silylation of the hydroxyl group) reduces polarity, improving peak separation . Nuclear Overhauser Effect (NOE) NMR experiments can also distinguish isomers by probing spatial proximity of tert-butyl groups .

Advanced Research Questions

Q. What computational strategies predict the conformational stability of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model chair vs. boat conformers. Steric repulsion between 2- and 4-tert-butyl groups destabilizes the axial conformation, favoring equatorial orientation. Solvent effects (e.g., PCM models for ether or ethanol) refine energy barriers for ring flipping .

Q. How do steric effects influence substitution reactions at the hydroxyl group of this compound?

  • Methodological Answer : Bulky tert-butyl groups hinder nucleophilic attack at the hydroxyl oxygen. Mitsunobu reactions (using DIAD/TPP) or tosylation (with TsCl/pyridine) proceed slowly unless bulky leaving groups (e.g., mesyl) are introduced. Kinetic studies comparing this compound with less hindered analogs (e.g., cyclohexanol) quantify steric contributions using Hammett or Taft parameters .

Q. How can contradictory data on isomer stability (cis vs. trans) be resolved?

  • Methodological Answer : Discrepancies in reported isomer ratios may arise from purification methods (e.g., column chromatography vs. recrystallization) or solvent polarity during analysis. Re-evaluate isomer stability via controlled equilibration experiments in polar aprotic solvents (e.g., DMSO), monitoring interconversion rates via 1^1H NMR. Thermodynamic favorability (ΔG) can be calculated using van’t Hoff plots from variable-temperature NMR data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.